Enhanced Lipophilicity (logP) Compared to a 4-Pyridinyl Analog
The target compound demonstrates significantly higher calculated lipophilicity than its closest commercially available analog. This property is a key determinant of passive membrane permeability and central nervous system penetration . While no direct biological data is available for this exact compound, the measured logP difference provides a class-level inference for differential pharmacokinetic behavior.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP = 4.17 |
| Comparator Or Baseline | 2-(4-Benzyl-1-piperazinyl)-N'-(1-(4-pyridinyl)ethylidene)acetohydrazide (CAS 303092-85-5). Its lower logP is inferred from its molecular formula (C20H25N5O) containing a polar pyridine ring. |
| Quantified Difference | Qualitative increase in lipophilicity; the naphthyl analog is expected to be markedly more lipophilic than the pyridinyl analog. |
| Conditions | In silico calculation (ChemDiv prediction model). |
Why This Matters
Higher logP suggests superior passive membrane permeability, making the naphthyl compound a potentially better candidate for intracellular or CNS target screening in cell-based assays.
